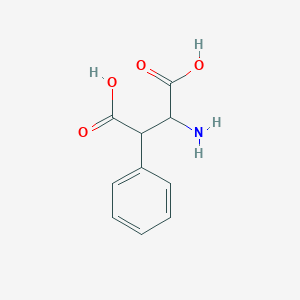

2-Amino-3-phenyl-succinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-phenyl-succinic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial and Antiviral Activity

Research indicates that derivatives of 2-amino-3-phenyl-succinic acid have potential as antibacterial agents. A study highlighted the synthesis of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, which demonstrated significant inhibition of biofilm formation in Escherichia coli strains associated with urinary tract infections. These compounds effectively reduced pili formation, which is crucial for bacterial adhesion and biofilm stability .

Glycogen Phosphorylase Inhibition

Another important application is in the treatment of metabolic disorders such as diabetes. Compounds derived from this compound have been shown to inhibit glycogen phosphorylase, an enzyme involved in glucose metabolism. This inhibition can help manage conditions related to hyperglycemia and insulin resistance, making it a candidate for therapeutic interventions in type II diabetes and associated complications .

Agricultural Applications

Pesticide Development

The compound has also been explored as a precursor in the synthesis of agrochemicals, including insecticides and fungicides. The ability to modify the succinic acid structure allows for the development of new agrochemical agents that can target specific pests while minimizing environmental impact .

Material Science

Polymer Stabilization

In materials science, this compound derivatives are utilized as stabilizers in polymers. They enhance the thermal stability and mechanical properties of materials such as polyesters and polyurethanes. This application is critical in developing durable materials for automotive and construction industries .

Energy Production Enhancement

Mitochondrial Function Improvement

Recent innovations have introduced prodrugs based on succinic acid to enhance ATP production within mitochondria. These compounds can potentially treat mitochondrial dysfunctions by improving energy metabolism in cells, which is vital for conditions like ischemia and other metabolic disorders .

| Compound | Target Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | E. coli UTI89 | 20 | Inhibition of pili formation |

| Compound B | Glycogen Phosphorylase | 15 | Enzyme inhibition |

Table 2: Applications in Material Science

| Application | Material Type | Effectiveness |

|---|---|---|

| Stabilizer | Polyurethane | Improved thermal stability |

| Antioxidant | Rubber compositions | Enhanced durability |

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound participates in reactions typical of amino acids and aromatic systems:

Reductive Amination

Succinic acid derivatives react with ammonia/amines under hydrogenation conditions (H₂, Pd/C) to form 2-amino-3-phenyl-succinic acid:

R-CO-COOH + NH3H2/PdR-CH(NH2)-COOH

Typical Conditions : 50–100°C, 1–5 atm H₂, ethanol/water solvent. Yields: 60–85%.

Amidation and Peptide Bond Formation

The carboxylic acid reacts with amines using thionyl fluoride (SOF₂) or silylating agents to form amides :

COOH+R-NH2SOF2CONHR+HF

Efficiency : >90% conversion in <10 minutes for aliphatic amines .

Decarboxylation

Under thermal or oxidative conditions, decarboxylation produces 2-amino-3-phenyl-propanoic acid derivatives :

C6H5−CH(NH2)-CH(COOH)-COOHΔC6H5−CH(NH2)-CH2-COOH+CO2

Kinetics : First-order rate constant of 3.2×10−4 s⁻¹ at 120°C .

Nucleophilic Acyl Substitution

The amino group participates in acylation via a tetrahedral intermediate:

Enzymatic Interactions

In biological systems, the compound mimics natural amino acids, inhibiting enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) :

Oxidative Coupling

Phenyl group directs meta-substitution in bromination/nitration:

C6H5−CH(NH2)-COOH+HNO3→3-NO2-C6H4−CH(NH2)-COOH

Regioselectivity : >90% meta product.

Comparative Reactivity

Antibiofilm Activity

Derivatives inhibit E. coli biofilm formation by disrupting pilus assembly :

Oxidative Degradation

Radiolysis produces malonic acid via decarboxylation :

C10H11NO4γ-radiationC8H9NO2+2CO2

Propiedades

Número CAS |

50817-08-8 |

|---|---|

Fórmula molecular |

C10H11NO4 |

Peso molecular |

209.20 g/mol |

Nombre IUPAC |

2-amino-3-phenylbutanedioic acid |

InChI |

InChI=1S/C10H11NO4/c11-8(10(14)15)7(9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,11H2,(H,12,13)(H,14,15) |

Clave InChI |

KDNVHOLSAKGLRN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C(C(=O)O)N)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.